molecular formula C8H8FNO3 B12966155 (R)-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid

(R)-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid

Cat. No.: B12966155
M. Wt: 185.15 g/mol
InChI Key: PVQKRYGMIZELKA-ZCFIWIBFSA-N
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Description

®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino alcohols as starting materials can lead to the formation of the desired chiral amino acid through a series of reactions including protection, substitution, and deprotection steps.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for enantiomeric separation and purification.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction with the target. The amino acid moiety can mimic natural substrates or inhibitors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid
  • ®-2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
  • ®-2-Amino-2-(3-methyl-2-hydroxyphenyl)acetic acid

Uniqueness

®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

(2R)-2-amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8FNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)/t6-/m1/s1

InChI Key

PVQKRYGMIZELKA-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)O)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(C(=O)O)N

Origin of Product

United States

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